molecular formula C17H13N5O B5422818 N-(2-cyanophenyl)-5-methyl-1-phenyltriazole-4-carboxamide

N-(2-cyanophenyl)-5-methyl-1-phenyltriazole-4-carboxamide

Cat. No.: B5422818
M. Wt: 303.32 g/mol
InChI Key: ZYBNLBMOHPRSGX-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-5-methyl-1-phenyltriazole-4-carboxamide is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Properties

IUPAC Name

N-(2-cyanophenyl)-5-methyl-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O/c1-12-16(20-21-22(12)14-8-3-2-4-9-14)17(23)19-15-10-6-5-7-13(15)11-18/h2-10H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBNLBMOHPRSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-5-methyl-1-phenyltriazole-4-carboxamide typically involves the reaction of 2-cyanophenylhydrazine with methyl isocyanate and phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting with the preparation of 2-cyanophenylhydrazine from commercially available precursors. The subsequent steps involve the reaction with methyl isocyanate and phenyl isocyanate, followed by purification processes such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-5-methyl-1-phenyltriazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-(2-cyanophenyl)-5-methyl-1-phenyltriazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-5-methyl-1-phenyltriazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The triazole ring is known to interact with metal ions and other biomolecules, which can modulate the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanophenyl)-1-phenyltriazole-4-carboxamide
  • N-(2-cyanophenyl)-5-methyl-1-phenyltriazole-3-carboxamide
  • N-(2-cyanophenyl)-5-methyl-1-phenyltriazole-4-carboxylate

Uniqueness

N-(2-cyanophenyl)-5-methyl-1-phenyltriazole-4-carboxamide is unique due to the presence of both the cyano and carboxamide groups, which provide distinct reactivity and potential for forming hydrogen bonds. This makes it a versatile compound for various chemical transformations and applications in different fields.

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